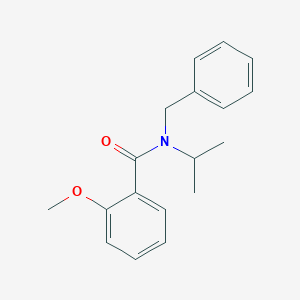

N-benzyl-N-isopropyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)19(13-15-9-5-4-6-10-15)18(20)16-11-7-8-12-17(16)21-3/h4-12,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKMKAAULNGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

No published studies were found that performed molecular dynamics simulations specifically on N-benzyl-N-isopropyl-2-methoxybenzamide to analyze its conformational landscape or stability over time. Such simulations would typically provide insights into the flexibility of the molecule, the orientation of its substituent groups (benzyl, isopropyl, and methoxybenzoyl), and the stability of its various conformations in different solvent environments.

Protein-Ligand Docking and Binding Energy Calculations

There is no available research detailing the use of protein-ligand docking to predict the binding affinity or interaction of this compound with any specific protein target.

Specific binding modes and interaction fingerprints for this compound within a protein active site have not been reported. This type of analysis would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that could govern its binding.

As no docking studies have been published, there is no information identifying critical amino acid residues or sub-pockets within a protein that would be key to the binding of this compound.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Dedicated quantum mechanical or hybrid QM/MM calculations to determine the electronic structure, charge distribution, or reactivity profile of this compound are not present in the scientific literature. These studies would be valuable for understanding its chemical behavior at a subatomic level.

Virtual Screening and Lead Optimization through In Silico Approaches

This compound has not been identified as a hit or lead compound in any published virtual screening campaigns, nor are there reports of its use in in silico lead optimization studies.

Pharmacophore Modeling and Ligand-Based Design

There are no documented pharmacophore models that have been developed based on the structure of this compound or that have identified it as a potential active ligand.

Advanced Spectroscopic and Characterization Techniques for N Benzyl N Isopropyl 2 Methoxybenzamide

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Further research or de novo synthesis and characterization would be required to generate the data necessary to complete the requested article.

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Following a comprehensive search of scientific literature and crystallographic databases, no specific Powder X-ray Diffraction (PXRD) data, including 2θ values, d-spacing, and relative intensities, was found for the compound N-benzyl-N-isopropyl-2-methoxybenzamide.

Powder X-ray Diffraction is a fundamental analytical technique used to determine the crystalline structure of a solid material. It works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for identification. This data allows for the determination of crystal lattice parameters, phase purity, and crystallite size.

While PXRD data is not available for this compound, studies on structurally related compounds have utilized this technique to characterize their solid-state properties. For instance, the crystal structures of other benzamide (B126) derivatives have been elucidated using single-crystal X-ray diffraction, a related technique that provides more detailed structural information. However, for the specific purpose of bulk crystalline phase identification of this compound powder, dedicated experimental PXRD analysis would be required. Such an analysis would involve collecting the diffraction pattern of a synthesized and purified sample and then indexing the peaks to determine the unit cell parameters.

Without experimental data, it is not possible to generate a data table or provide a detailed analysis of the crystalline phase of this compound.

Polymorphism and Solid State Chemistry of Benzamide Derivatives

Discovery and Characterization of Polymorphic Forms and Pseudopolymorphs

The discovery of polymorphs for a given compound, such as a substituted benzamide (B126), typically involves extensive screening of crystallization conditions. Characterization of these forms would rely on techniques like X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), thermal analysis (such as differential scanning calorimetry - DSC, and thermogravimetric analysis - TGA), and spectroscopy (e.g., infrared and Raman spectroscopy). For instance, studies on other benzamides, like N-(3-hydroxyphenyl)-3-methoxybenzamide, have revealed the existence of at least two distinct polymorphic forms. mdpi.com

Factors Influencing Polymorph Crystallization and Stability

The formation and stability of specific polymorphs are sensitive to a variety of factors.

The choice of solvent is a critical factor in controlling which polymorphic form crystallizes. Solvents can influence solute conformation and intermolecular interactions, thereby directing the assembly into a specific crystal lattice. For example, different solvents or solvent mixtures could potentially lead to different polymorphs of N-benzyl-N-isopropyl-2-methoxybenzamide by favoring different molecular arrangements.

Impurities can have a profound effect on the crystallization process. They can inhibit the formation of a stable polymorph or, conversely, stabilize an otherwise elusive form. In some cases, impurities can become incorporated into the crystal lattice, forming solid solutions and altering the thermodynamic stability of the polymorph. nih.gov For example, the presence of nicotinamide (B372718) has been shown to thermodynamically stabilize an otherwise difficult-to-obtain polymorph of benzamide. nih.gov

Strategies for Control and Prediction of Polymorphism

Control over polymorphism is a significant challenge. Strategies often involve carefully controlling crystallization parameters such as temperature, supersaturation, and the presence of additives. Computational methods are also increasingly used to predict the possible crystal structures and their relative stabilities, which can help guide experimental efforts to isolate specific polymorphs.

Analysis of Conformation, Intermolecular Interactions, and Crystal Packing in Polymorphs

A detailed understanding of the solid state of a compound like this compound would involve analyzing its molecular conformation, the network of intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the efficiency of crystal packing. In studies of other benzamides, variations in these features are what distinguish different polymorphs. mdpi.comnih.gov For example, analysis of N-(3-hydroxyphenyl)-3-methoxybenzamide polymorphs revealed differences in hydrogen bonding networks, which led to one form having a three-dimensional network and the other a layered structure. mdpi.com

Analytical Method Development for N Benzyl N Isopropyl 2 Methoxybenzamide Research

High-Performance Liquid Chromatography (HPLC) Methodologies

The development of HPLC methods is fundamental for the quantitative analysis of pharmaceutical and chemical compounds. However, no specific HPLC methods for N-benzyl-N-isopropyl-2-methoxybenzamide have been detailed in the available scientific literature.

In the broader context of N-substituted benzamides, researchers have employed reverse-phase HPLC with C18 columns. For instance, the analysis of some N-phenylbenzamide derivatives has been achieved using a mobile phase consisting of a buffered acetonitrile-water mixture with UV detection. Another method developed for a different benzamide (B126) derivative utilized an isocratic elution with acetonitrile (B52724) and water containing formic acid, which aids in the ionization of the analyte for mass spectrometry detection. nih.gov These examples highlight common approaches in the field, but the specific optimization of these parameters for this compound is not documented.

Development of Reverse-Phase HPLC Methods

For a compound like this compound, a reverse-phase HPLC method would be the logical starting point for development. This would typically involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The development process would require systematically testing various mobile phase compositions, typically mixtures of water or an aqueous buffer with an organic modifier like acetonitrile or methanol, to achieve adequate retention and separation from potential impurities.

Optimization of Chromatographic Parameters (e.g., Mobile Phase, Column)

The optimization of an HPLC method is a meticulous process. For this compound, this would involve:

Column Selection: Testing different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and dimensions to find the best selectivity and efficiency.

Mobile Phase Composition: Fine-tuning the ratio of the aqueous and organic components of the mobile phase to adjust the retention time of the compound. The pH of the aqueous phase would also be a critical parameter to control the ionization state of the molecule and improve peak shape.

Flow Rate and Temperature: Optimizing the flow rate to ensure good separation within a reasonable analysis time and adjusting the column temperature to improve peak symmetry and reproducibility.

Without experimental data, a hypothetical starting point for method development could be a C18 column with a gradient elution starting from a water/acetonitrile mixture and ending with a higher concentration of acetonitrile.

Table 1: Hypothetical HPLC Starting Parameters for Method Development

| Parameter | Suggested Starting Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a theoretical starting point for method development and is not based on experimentally verified data for this compound.

Spectroscopic Detection Methods in HPLC Analysis

UV-Vis spectroscopy is the most common detection method for HPLC. The benzamide and benzyl (B1604629) groups in this compound contain chromophores that would allow for detection by UV absorbance. A UV scan of the pure compound would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the structure, it is likely to absorb in the range of 200-300 nm. For more selective and sensitive detection, especially in complex matrices, a mass spectrometer (MS) could be coupled with the HPLC system (LC-MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

TLC is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and assess the purity of a compound. For the synthesis of this compound, TLC would be an invaluable tool.

In studies of other benzamide syntheses, TLC has been used with silica (B1680970) gel plates. scbt.com A common mobile phase for compounds of medium polarity consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). scbt.com The spots are typically visualized under UV light (at 254 nm) or by staining with an appropriate reagent such as iodine vapor. scbt.com

To develop a TLC method for this compound, one would test various solvent systems with different polarities to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound, allowing for clear separation from starting materials and byproducts.

Table 2: Potential TLC Systems for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1) |

| Visualization | UV light (254 nm), Iodine vapor |

This table suggests potential systems for TLC analysis based on general principles and is not derived from specific experimental data for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-isopropyl-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves coupling 2-methoxybenzoic acid with N-benzyl-N-isopropylamine using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP in anhydrous dichloromethane. Reaction optimization includes monitoring temperature (0–25°C), stoichiometric ratios (1:1.2 acid:amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes may employ mixed anhydride or active ester strategies under reflux conditions with pyridine as a base .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzyl protons as multiplet at δ 4.5–5.0 ppm) and C NMR (amide carbonyl at ~165–170 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H] at m/z calculated for : 292.17) .

- X-ray Crystallography : Resolve stereochemical ambiguities; compare with structurally similar benzamides (e.g., bond angles and torsion in the amide backbone) .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

- Approach : Screen for antimicrobial, anticancer, or enzyme inhibitory activity. For example:

- Anticancer Assays : Use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based kinetic assays (IC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl or methoxy positions to modulate electronic effects .

- Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on target binding .

- Data Analysis : Corrogate potency (e.g., IC) with computational docking scores (AutoDock Vina) to identify key binding interactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If molecular docking suggests high affinity but experimental IC is weak, consider:

- Solubility Limitations : Measure logP (e.g., shake-flask method) and adjust formulation (DMSO/PBS ratios) .

- Metabolic Instability : Perform liver microsome assays to identify rapid degradation pathways .

- Off-Target Effects : Use proteome-wide profiling (e.g., KinomeScan) to rule out non-specific interactions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Tools :

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding .

- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting putative genes in cell lines and assessing resistance .

- Metabolomics : Profile changes in cellular metabolites (GC-MS/LC-MS) to map downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.